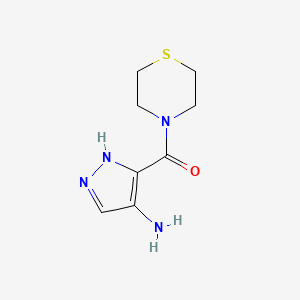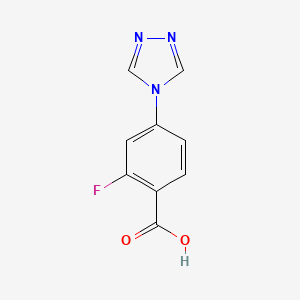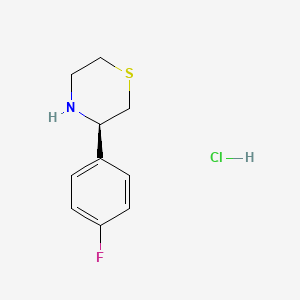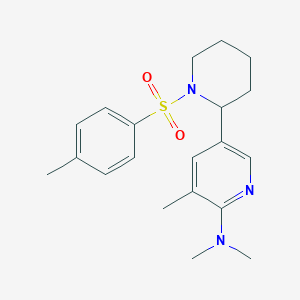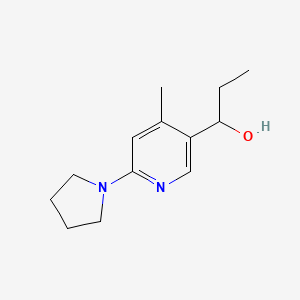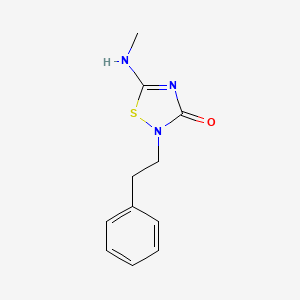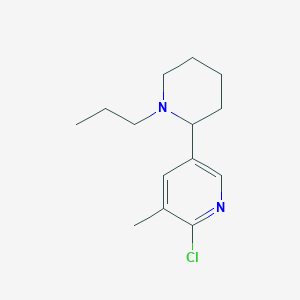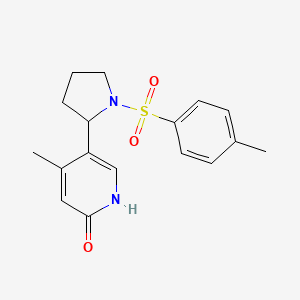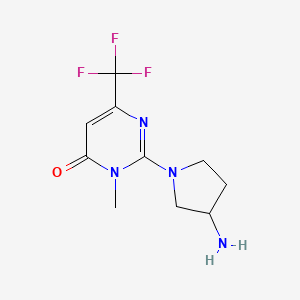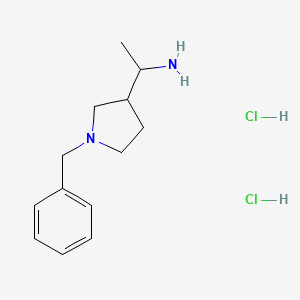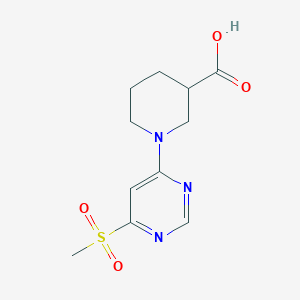
1-(6-(Methylsulfonyl)pyrimidin-4-yl)piperidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-(Methylsulfonyl)pyrimidin-4-yl)piperidine-3-carboxylic acid is a complex organic compound that features a pyrimidine ring substituted with a methylsulfonyl group at the 6-position and a piperidine ring at the 4-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(Methylsulfonyl)pyrimidin-4-yl)piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura cross-coupling reaction, which is known for its mild and functional group tolerant conditions . This reaction involves the coupling of a boronic acid derivative with a halogenated pyrimidine under palladium catalysis.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 1-(6-(Methylsulfonyl)pyrimidin-4-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
科学的研究の応用
1-(6-(Methylsulfonyl)pyrimidin-4-yl)piperidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 1-(6-(Methylsulfonyl)pyrimidin-4-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid and its analogs.
Pyrimidine Derivatives: Compounds such as 2,4-dichloropyrimidine and its derivatives.
Uniqueness: 1-(6-(Methylsulfonyl)pyrimidin-4-yl)piperidine-3-carboxylic acid is unique due to the presence of both a methylsulfonyl group and a piperidine ring, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets.
特性
分子式 |
C11H15N3O4S |
|---|---|
分子量 |
285.32 g/mol |
IUPAC名 |
1-(6-methylsulfonylpyrimidin-4-yl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C11H15N3O4S/c1-19(17,18)10-5-9(12-7-13-10)14-4-2-3-8(6-14)11(15)16/h5,7-8H,2-4,6H2,1H3,(H,15,16) |
InChIキー |
YLFQMMYFSRUHQK-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=NC=NC(=C1)N2CCCC(C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


